![molecular formula C11H13F2N B13271934 (Cyclopropylmethyl)[(3,4-difluorophenyl)methyl]amine](/img/structure/B13271934.png)
(Cyclopropylmethyl)[(3,4-difluorophenyl)methyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Cyclopropylmethyl)[(3,4-difluorophenyl)methyl]amine is an organic compound with the molecular formula C11H13F2N It is characterized by the presence of a cyclopropylmethyl group and a 3,4-difluorophenylmethyl group attached to an amine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Cyclopropylmethyl)[(3,4-difluorophenyl)methyl]amine typically involves the reaction of cyclopropylmethylamine with 3,4-difluorobenzyl chloride. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction conditions generally include:
Solvent: Anhydrous ethanol or methanol
Temperature: Room temperature to reflux
Reaction Time: Several hours to overnight
The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems for reagent addition and product isolation can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
(Cyclopropylmethyl)[(3,4-difluorophenyl)methyl]amine can undergo various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form the corresponding amine or hydrocarbon.
Substitution: The aromatic fluorine atoms can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as sodium azide or thiourea in the presence of a suitable solvent like dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of primary amines or hydrocarbons.
Substitution: Formation of substituted aromatic compounds with various functional groups.
Scientific Research Applications
(Cyclopropylmethyl)[(3,4-difluorophenyl)methyl]amine has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (Cyclopropylmethyl)[(3,4-difluorophenyl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- (Cyclopropylmethyl)[(3,4-dichlorophenyl)methyl]amine
- (Cyclopropylmethyl)[(3,4-dimethylphenyl)methyl]amine
- (Cyclopropylmethyl)[(3,4-dihydroxyphenyl)methyl]amine
Uniqueness
(Cyclopropylmethyl)[(3,4-difluorophenyl)methyl]amine is unique due to the presence of fluorine atoms on the aromatic ring, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C11H13F2N |
|---|---|
Molecular Weight |
197.22 g/mol |
IUPAC Name |
1-cyclopropyl-N-[(3,4-difluorophenyl)methyl]methanamine |
InChI |
InChI=1S/C11H13F2N/c12-10-4-3-9(5-11(10)13)7-14-6-8-1-2-8/h3-5,8,14H,1-2,6-7H2 |
InChI Key |
IFFVGRXWKCZEIJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CNCC2=CC(=C(C=C2)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


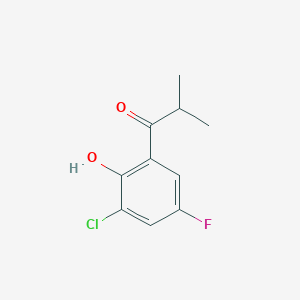
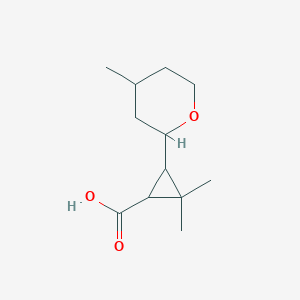
![2-[(Propan-2-yloxy)methyl]cycloheptan-1-ol](/img/structure/B13271861.png)
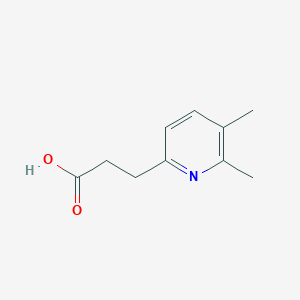
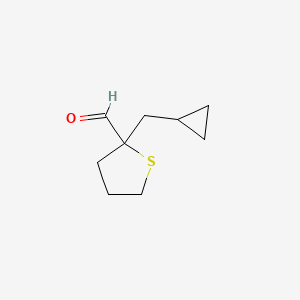
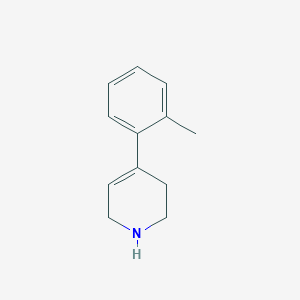
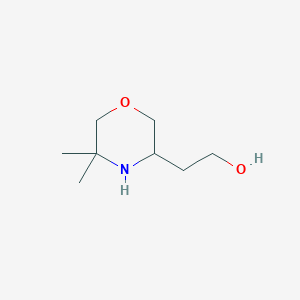


![4-[2-(Piperidin-4-yl)-1,3-thiazol-4-yl]pyridine](/img/structure/B13271898.png)
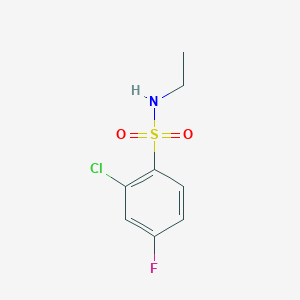

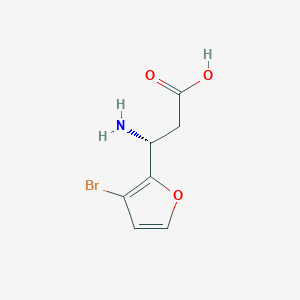
![6-[(2-Methylbut-3-yn-2-yl)amino]pyridazine-3-carboxylic acid](/img/structure/B13271916.png)
